![molecular formula C8H17ClOSi B14298615 Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane CAS No. 112031-28-4](/img/structure/B14298615.png)
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a 3-[(prop-2-en-1-yl)oxy]propyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane typically involves the reaction of chlorodimethylsilane with 3-[(prop-2-en-1-yl)oxy]propyl alcohol. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the hydroxyl group with the chlorosilane group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base.
Addition Reactions: Electrophiles such as halogens or acids can be used.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Addition Reactions: Products include addition compounds with the prop-2-en-1-yl group.
Hydrolysis: Products include silanols and hydrochloric acid.
Aplicaciones Científicas De Investigación
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane involves its ability to form covalent bonds with various substrates. The silicon atom can interact with nucleophiles, while the prop-2-en-1-yl group can participate in addition reactions. These interactions enable the compound to modify surfaces and molecules, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Chloro(dimethyl)silane: Lacks the 3-[(prop-2-en-1-yl)oxy]propyl group, making it less versatile in certain reactions.
Dimethyl{3-[(prop-2-en-1-yl)oxy]propyl}silane: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
Uniqueness
Chloro(dimethyl){3-[(prop-2-en-1-yl)oxy]propyl}silane is unique due to the presence of both the chlorine atom and the 3-[(prop-2-en-1-yl)oxy]propyl group. This combination allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Propiedades
Número CAS |
112031-28-4 |
|---|---|
Fórmula molecular |
C8H17ClOSi |
Peso molecular |
192.76 g/mol |
Nombre IUPAC |
chloro-dimethyl-(3-prop-2-enoxypropyl)silane |
InChI |
InChI=1S/C8H17ClOSi/c1-4-6-10-7-5-8-11(2,3)9/h4H,1,5-8H2,2-3H3 |
Clave InChI |
KAHNPACNGZQTOG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCOCC=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


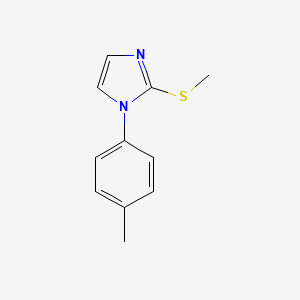
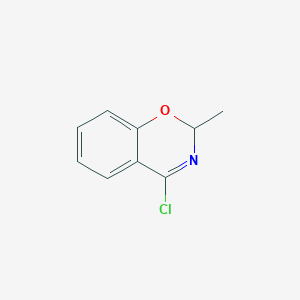
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
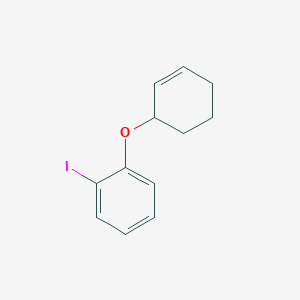
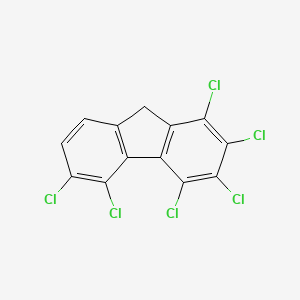


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
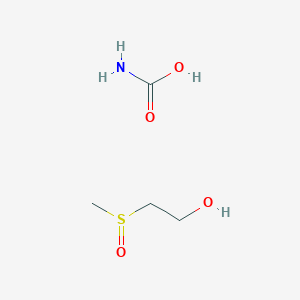
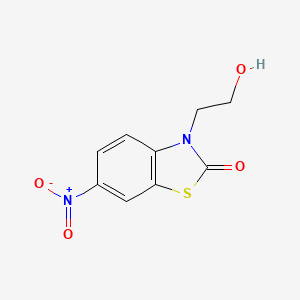
![3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one](/img/structure/B14298599.png)
![2,2'-[{2-[(2-Methoxyphenyl)methyl]propane-1,3-diyl}bis(oxy)]di(ethan-1-ol)](/img/structure/B14298606.png)
